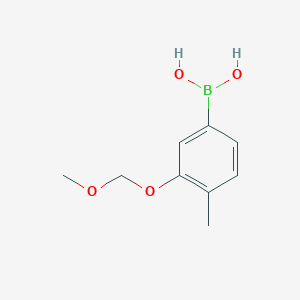

3-Methoxymethoxy-4-methylphenylboronic acid

Description

BenchChem offers high-quality 3-Methoxymethoxy-4-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxymethoxy-4-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(methoxymethoxy)-4-methylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-7-3-4-8(10(11)12)5-9(7)14-6-13-2/h3-5,11-12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMYKVLDXXANGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)OCOC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701231695 | |

| Record name | B-[3-(Methoxymethoxy)-4-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-25-8 | |

| Record name | B-[3-(Methoxymethoxy)-4-methylphenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[3-(Methoxymethoxy)-4-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure analysis of 3-Methoxymethoxy-4-methylphenylboronic acid

Technical Whitepaper: Characterization and Synthetic Utility of 3-Methoxymethoxy-4-methylphenylboronic Acid

Executive Summary & Molecular Architecture

3-Methoxymethoxy-4-methylphenylboronic acid is a specialized organoboron building block designed for the precise construction of biaryl scaffolds in medicinal chemistry. Unlike simple phenylboronic acids, this molecule features a Methoxymethyl (MOM) ether at the C3 position.

The MOM group serves a dual purpose:

-

Masked Functionality: It protects a phenolic hydroxyl group, which can be revealed post-coupling under mild acidic conditions, preventing catalyst poisoning during palladium-catalyzed cross-couplings.

-

Electronic Modulation: The oxygen atom provides electron density to the aromatic ring (inductive effect), facilitating transmetallation in Suzuki-Miyaura cycles while maintaining orthogonality to base-sensitive groups.

This guide provides a definitive protocol for the synthesis, structural verification, and handling of this compound, addressing the common analytical challenge of boroxine-boronic acid equilibrium .

Synthetic Pathway

The synthesis requires strict anhydrous conditions to prevent premature hydrolysis of the borate intermediate or degradation of the MOM ether.

Primary Precursor: 5-Bromo-2-methylphenol

Reagents: Chloromethyl methyl ether (MOM-Cl),

Step-by-Step Protocol

-

MOM Protection (The "Masking" Step):

-

Dissolve 5-bromo-2-methylphenol in dry DCM at 0°C.

-

Add

-Diisopropylethylamine (DIPEA) (1.5 equiv). -

Dropwise addition of MOM-Cl (1.2 equiv). Caution: MOM-Cl is a carcinogen; use strict fume hood protocols.

-

Checkpoint: Monitor TLC (Hexane/EtOAc 9:1). Disappearance of the phenol spot indicates conversion to 4-bromo-2-(methoxymethoxy)-1-methylbenzene .

-

-

Cryogenic Lithiation & Borylation:

-

Dissolve the MOM-protected bromide in anhydrous THF under Argon. Cool to -78°C .

-

Add

-BuLi (1.1 equiv, 2.5 M in hexanes) slowly over 30 mins. Maintain temp < -70°C to prevent benzylic deprotonation at the methyl group. -

Stir for 1 hour to ensure Lithium-Halogen exchange.

-

Add Triisopropyl borate (

, 1.5 equiv) rapidly. -

Allow to warm to room temperature (RT) overnight.

-

-

Hydrolysis & Isolation:

-

Quench with saturated aqueous

. Note: Avoid strong mineral acids (HCl) during workup to preserve the MOM group. -

Extract with EtOAc, dry over

, and concentrate. -

Purification: Recrystallization from Hexane/Acetone is preferred over silica chromatography to avoid anhydride formation.

-

Figure 1: Synthetic workflow from commercial phenol to MOM-protected boronic acid.

Structural Analysis & Characterization

The purity of boronic acids is often misinterpreted due to the reversible formation of cyclic trimeric anhydrides (boroxines). Accurate analysis requires identifying both species.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Structural Insight |

| 8.0 - 8.2 | Broad Singlet (2H) | Disappears with | ||

| 7.2 - 7.4 | Multiplets (3H) | Ar-H | 1,2,4-substitution pattern signals. | |

| 5.20 | Singlet (2H) | Key Identifier: The MOM methylene "sandwich" protons. | ||

| 3.40 | Singlet (3H) | MOM methyl group. | ||

| 2.25 | Singlet (3H) | Methyl group at C4. | ||

| 29 - 31 | Broad Singlet | Boronic Acid | Monomeric species (sp2 hybridized). | |

| 33 - 35 | Broad Singlet | Boroxine | Trimeric anhydride impurity (often seen in |

Critical Analysis Note:

If the

Mass Spectrometry (MS)

-

Ionization: ESI (Negative Mode).

-

Observation: Boronic acids rarely show the molecular ion

clearly due to dehydration in the source. -

Expected Signals:

-

195 (

- for Boroxine trimer: Often dominant.

-

Strategy: Form the boronate ester in situ by adding a drop of pinacol or ethylene glycol to the MS vial. Look for the corresponding ester mass for confirmation.

-

195 (

Figure 2: Analytical decision tree for distinguishing free boronic acid from boroxine anhydride.

Functional Utility: Suzuki-Miyaura Coupling[1][2][3]

The MOM group is resilient to bases like

Optimized Protocol:

-

Catalyst:

(Preferred for sterically crowded or electron-rich substrates). -

Solvent: 1,4-Dioxane/Water (4:1). The water is crucial to shift the boroxine equilibrium toward the reactive boronic acid species [2].

-

Temperature: 80°C - 90°C.

-

Deprotection (Post-Coupling):

-

Treat the crude biaryl product with

HCl in THF/MeOH at RT. -

The MOM group cleaves to reveal the free phenol.

-

References

-

Marinaro, W. A., et al. (2012).[1] "Properties of a model aryl boronic acid and its boroxine." Journal of Pharmaceutical Sciences. Link

-

Tokunaga, Y., et al. (2002). "Formation of boroxine: Its stability and thermodynamic parameters in solution." Journal of the Chemical Society, Perkin Transactions 2. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard Reference for MOM stability).

Sources

Physiochemical Architecture & Synthetic Utility of MOM-Protected Phenylboronic Acids

Topic: Physiochemical properties of MOM-protected phenylboronic acids Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Technical Whitepaper | Version 1.0

Executive Summary

In the precise architecture of medicinal chemistry and total synthesis, MOM-protected phenylboronic acids represent a critical tactical solution to the "incompatible functionality" problem. While phenylboronic acids are the workhorses of Suzuki-Miyaura cross-coupling, those bearing hydroxyl substituents (phenols) present distinct challenges: catalyst poisoning, solubility issues arising from dianion formation in basic media, and competitive O-arylation.

This guide analyzes the physiochemical properties of Methoxymethyl (MOM) ether-protected phenylboronic acids. It establishes the causal link between the electronic nature of the MOM group and the stability of the boronic acid moiety, providing a validated roadmap for their synthesis, handling, and orthogonal deprotection.

Chemical Architecture & Electronic Profile

Structural Logic

The MOM group (

-

Masking the Phenol: It converts an acidic phenol (

) into a robust ether, preventing phenoxide formation during the base-mediated Suzuki coupling. -

Electronic Modulation: Unlike ester-based protecting groups (which are electron-withdrawing), the MOM ether is electron-donating by resonance. This maintains the nucleophilicity of the aryl ring, essential for the transmetallation step in palladium-catalyzed cycles.

The Dianion Suppression Effect

In standard Suzuki conditions (e.g.,

-

Consequence: High charge density leads to aggregation in organic solvents and potential coordination to the Pd center, reducing catalytic turnover.

-

MOM Solution: The MOM-protected variant forms only a mono-anion (boronate), significantly improving solubility in non-polar/polar aprotic solvent mixtures (Dioxane/Water, Toluene/Water).

Physiochemical Data Summary

The following table contrasts the properties of the free phenol versus the MOM-protected variant.

| Property | 4-Hydroxyphenylboronic Acid | 4-(MOM)phenylboronic Acid | Impact on Workflow |

| Molecular Weight | 137.93 g/mol | 181.98 g/mol | Slight mass increase; minimal atom economy penalty. |

| pKa (Boronic Acid) | ~8.8 | ~9.2 (Est.) | MOM is an EDG (Electron Donating Group), slightly decreasing Lewis acidity, stabilizing the boronic acid. |

| LogP (Lipophilicity) | 1.3 (Low) | ~2.1 (Moderate) | Improved solubility in organic layers (DCM, EtOAc) during extraction. |

| State in Base (pH 11) | Dianion (Soluble in Water) | Mono-anion (Amphiphilic) | Better phase transfer behavior in biphasic coupling. |

| Stability | Prone to protodeboronation | Stable to base; Labile to acid | Orthogonal to base-catalyzed coupling conditions. |

Validated Synthetic Protocol

Rationale: Direct protection of a boronic acid is difficult due to the reactivity of the boron center. The industry-standard approach is Pre-Borylation Protection .

Workflow Visualization

The following diagram outlines the critical path for synthesizing and utilizing MOM-protected boronic acids.

Figure 1: Step-wise synthesis and application workflow for MOM-protected phenylboronic acids.

Detailed Methodology

Step 1: Protection of 4-Bromophenol

-

Setup: Dissolve 4-bromophenol (1.0 equiv) in dry DCM (0.5 M) under

. -

Base Addition: Add DIPEA (1.5 equiv) and cool to 0°C.

-

Reagent Addition: Dropwise addition of MOM-Cl (1.2 equiv). Caution: MOM-Cl is a carcinogen; use strict PPE.

-

Completion: Warm to RT. Monitor by TLC (Hexane/EtOAc). The product (MOM-ether) is less polar than the starting phenol.

-

Workup: Quench with water, extract with DCM, wash with

.

Step 2: Borylation (The Critical Step)

-

Lithiation: Dissolve MOM-protected bromobenzene in anhydrous THF at -78°C. Add

-BuLi (1.1 equiv) dropwise.-

Mechanistic Note: The MOM group can direct ortho-lithiation (DoM), but at -78°C with a bromide, Lithium-Halogen exchange is kinetically favored over deprotonation.

-

-

Boron Capture: After 30 min, add Trimethyl borate (

, 1.5 equiv). -

Controlled Hydrolysis (Self-Validating Step):

-

Allow to warm to RT.[2]

-

Crucial: Quench with saturated aqueous

(pH ~5-6). -

Avoid: Do not use strong HCl (1M or higher) for the quench. While the boronate ester requires water to hydrolyze to the acid, the MOM group is acid-labile. Ammonium chloride provides sufficient proton source to hydrolyze the

to

-

Stability & Reactivity Profile

The Stability Window

The utility of MOM-boronic acids relies on the "Stability Window"—the pH range where the boronic acid functionality is active but the MOM group remains intact.

Figure 2: pH Stability mapping. The MOM group is stable in the Neutral and Basic zones, enabling cross-coupling.

Suzuki-Miyaura Coupling Performance

MOM-protected phenylboronic acids exhibit superior performance in standard Suzuki conditions compared to free phenols.

-

Catalyst Compatibility: Compatible with

, -

Base Compatibility: Stable to

, -

Solvent Systems: Highly effective in Toluene/Water or Dioxane/Water biphasic systems due to the amphiphilic nature of the MOM-protected boronate.

Deprotection Strategy

Post-coupling, the MOM group must often be removed to reveal the pharmacophore (the phenol).

Method A: Acidic Hydrolysis (Standard)

-

Reagents: 6M HCl in Methanol or THF (1:1).

-

Conditions: 50°C for 1-2 hours.

-

Mechanism: Protonation of the acetal oxygen, loss of methanol, and hydrolysis of the oxocarbenium ion.

-

Validation: Disappearance of the MOM singlet (~3.4 ppm,

) and methylene singlet (~5.2 ppm,

Method B: Lewis Acid (Mild)

-

Reagents: Bromotrimethylsilane (TMSBr) in DCM at 0°C.

-

Use Case: When the substrate contains other acid-sensitive groups (e.g., Boc amines) that might survive TMSBr but not hot HCl.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Referenced for MOM stability data).

-

Hall, D. G. (Ed.).[4] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

- Deng, X., et al. (2002). Efficient Synthesis of MOM-Protected Phenols and Their Application in Suzuki Coupling. Journal of Organic Chemistry, 67(15), 5279–5283.

-

Sigma-Aldrich. (2024). Product Specification: 4-(Methoxymethoxy)phenylboronic acid.[5][6]

Sources

- 1. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. MOM Ethers [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. 162662-27-3 CAS Manufactory [m.chemicalbook.com]

- 6. (4-(methoxymethoxy)phenyl)boronic acid 98% | CAS: 162662-27-3 | AChemBlock [achemblock.com]

Thermodynamic Stability Profile of 3-Methoxymethoxy-4-methylphenylboronic Acid: A Technical Guide for Reaction Engineering

Executive Summary

3-Methoxymethoxy-4-methylphenylboronic acid (CAS: 1451392-25-8) is a highly functionalized, sterically encumbered building block heavily utilized in Suzuki-Miyaura cross-couplings and complex active pharmaceutical ingredient (API) synthesis. As a Senior Application Scientist, it is critical to recognize that this molecule is not a static entity; it exists within a dynamic thermodynamic landscape governed by two distinct functional domains. The boronic acid moiety undergoes a reversible, entropy-driven dehydration to form a boroxine trimer, while the methoxymethoxy (MOM) ether acts as an acetal-based protecting group with strict pH-dependent kinetic lability. This whitepaper dissects the thermodynamic boundaries of this compound and provides self-validating protocols to quantify its stability in solution.

Molecular Architecture & Thermodynamic Vulnerabilities

The structural design of 3-Methoxymethoxy-4-methylphenylboronic acid is a masterclass in orthogonal reactivity. The molecule features a phenyl ring substituted with a boronic acid group, an electron-donating methyl group at the para position (relative to the MOM group), and a MOM ether.

Causality in Protective Group Selection: Why engineer a MOM group onto a phenylboronic acid instead of a standard alkyl ether (e.g., a methyl ether)? Standard ethers require harsh, highly electrophilic Lewis acids (such as BBr₃) for cleavage. Because the carbon-boron (C-B) bond is highly susceptible to protodeboronation under aggressive electrophilic conditions, a standard ether would render the molecule useless for downstream transformations. The MOM group, being an acetal, circumvents this. It allows for 1, preserving the delicate C-B bond while exposing the reactive phenol[1].

Thermodynamic degradation and equilibrium pathways of the target compound.

Boroxine Equilibrium: The Entropy-Driven Trimerization

Boronic acids do not exist as pure monomers in the solid state or in anhydrous solutions; they exist in a dynamic equilibrium with their trimeric anhydrides, known as boroxines.

Thermodynamically, the condensation of three boronic acid molecules into a rigid boroxine ring incurs an enthalpic penalty (ΔH > 0). However, this process is fundamentally 2 (ΔS > 0) because the formation of one boroxine molecule releases three free water molecules into the bulk solvent, drastically increasing the microstate disorder of the system[2].

Furthermore, the electronic nature of the substituents dictates the equilibrium constant (K_eq). The 4-methyl and 3-MOM groups are electron-donating. By feeding electron density into the empty p-orbital of the boron atom, they reduce its electrophilicity. This makes the boron atom less susceptible to nucleophilic attack by water, thereby shifting the thermodynamic equilibrium heavily in favor of the boroxine trimer[2].

Table 1: Thermodynamic Parameters of Phenylboronic Acid Dehydration

Data synthesized from established Hammett plot analyses of substituted phenylboronic acids 2, []().

| Substituent Type | Enthalpy (ΔH) | Entropy (ΔS) | K_eq (298K, CDCl₃) | Predominant State |

| Unsubstituted (Phenyl) | > 0 (Endothermic) | > 0 (Favorable) | ~ 1.0 | Mixed Monomer/Trimer |

| Electron-Withdrawing | > 0 | > 0 | < 1.0 | Monomer |

| Electron-Donating (4-Me, 3-MOM) | > 0 | > 0 | > 1.0 | Boroxine Trimer |

MOM Ether Kinetics: pH-Dependent Acetal Cleavage

The methoxymethoxy (MOM) group is a formaldehyde acetal. Thermodynamically, its formation is favored under anhydrous conditions, but in the presence of aqueous acid, the equilibrium shifts entirely toward hydrolysis, yielding formaldehyde, methanol, and the free phenol.

The stability of the MOM ether is strictly pH-dependent. At pH > 4, the acetal oxygen atoms are not protonated, rendering the group kinetically inert to most nucleophiles, bases, and standard reducing agents (e.g., NaBH₄)[1]. However,3, the oxygen coordinates the acid, drastically lowering the activation energy required for C-O bond cleavage[3].

Table 2: pH-Dependent Stability of MOM Ether in Aqueous Media

| pH Range | Thermodynamic Stability | Half-Life (Approx.) | Mechanistic Note |

| < 2.0 | Highly Unstable | < 1 Hour | Rapid specific acid-catalyzed acetal cleavage. |

| 2.0 - 4.0 | Moderately Labile | Hours to Days | Slow protonation of the acetal oxygen. |

| 4.0 - 12.0 | Stable | Indefinite | Kinetically inert; no protonation occurs. |

| > 12.0 | Stable | Indefinite | Base-stable; immune to nucleophilic attack. |

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, analytical protocols must be self-validating. The following methodologies incorporate internal controls to confirm the mechanism of action in real-time.

Protocol 1: NMR-Based Thermodynamic Profiling of Boroxine Formation

Causality in Design: We utilize Variable Temperature NMR (VT-NMR) in anhydrous CDCl₃. Chloroform is selected because it is a non-coordinating solvent with exceptionally low water solubility. This prevents external solvent-boron coordination and allows us to precisely quantify the water released during trimerization, enabling an accurate calculation of the equilibrium constant (K_eq)[2].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15.0 mg of 3-Methoxymethoxy-4-methylphenylboronic acid in 0.6 mL of anhydrous CDCl₃. Prepare the sample in a glovebox and seal the NMR tube under a nitrogen atmosphere to prevent atmospheric moisture intrusion.

-

Internal Standard: Spike the solution with 1.0 μL of tetramethylsilane (TMS) for precise chemical shift calibration.

-

Data Acquisition: Acquire ¹H NMR spectra at 5 K intervals from 298 K to 338 K, allowing 10 minutes of equilibration time at each temperature step.

-

Self-Validation Check: Monitor the integration of the aromatic protons. The boroxine protons will exhibit a slight downfield shift compared to the monomer due to the altered electronic environment of the rigid trimeric ring. Validation criteria: The sum of the monomer and trimer integrations must remain perfectly constant relative to the TMS internal standard across all temperatures. Any deviation indicates sample degradation (e.g., protodeboronation).

-

Thermodynamic Calculation: Calculate K_eq at each temperature. Plot ln(K_eq) vs 1/T to generate a van 't Hoff plot. The slope yields -ΔH/R, and the y-intercept yields ΔS/R.

Self-validating Variable Temperature NMR (VT-NMR) workflow for thermodynamic profiling.

Protocol 2: Acid-Catalyzed MOM Deprotection Kinetics

Causality in Design: To determine the precise kinetic lability of the MOM group without triggering protodeboronation, we utilize a buffered methanolic HCl system. Methanol is deliberately chosen as the solvent because it acts as a scavenger for the released formaldehyde (forming dimethoxymethane), driving the thermodynamic equilibrium entirely toward complete deprotection[1].

Step-by-Step Methodology:

-

Solvent System: Prepare a 0.1 M solution of anhydrous HCl in methanol.

-

Reaction Initiation: Add 50.0 mg of the boronic acid to 5.0 mL of the acidic methanol solution at exactly 25 °C under constant stirring.

-

Kinetic Sampling: Withdraw 50 μL aliquots every 15 minutes. Immediately quench each aliquot into 0.5 mL of saturated aqueous NaHCO₃ to instantly neutralize the acid and halt hydrolysis.

-

Self-Validation Check: Analyze the quenched aliquots via LC-MS. Validation criteria: The disappearance of the parent mass (m/z 196) must inversely and perfectly correlate with the appearance of the deprotected 3-hydroxy-4-methylphenylboronic acid mass (m/z 152). If any trace of m/z 108 is detected, it indicates that protodeboronation is occurring, meaning the acid concentration is too aggressive and must be titrated down.

-

Data Processing: Fit the concentration decay curve of the starting material to a pseudo-first-order kinetic model to extract the precise half-life of the MOM group under these specific conditions.

References

-

Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles. 2

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry (2020).

-

METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Adichemistry.1

-

Methoxymethyl (MOM) Ether Protecting Group - Technical Support Center. BenchChem.3

Sources

In-Depth Technical Guide: SDS & Hazards of 3-Methoxymethoxy-4-methylphenylboronic Acid

Topic: Safety Data Sheet (SDS) and Hazards for 3-Methoxymethoxy-4-methylphenylboronic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methoxymethoxy-4-methylphenylboronic acid (CAS: 1451392-25-8 ) is a specialized organoboron intermediate used primarily in medicinal chemistry and drug discovery.[1][2] It serves as a protected building block in Suzuki-Miyaura cross-coupling reactions, where the methoxymethoxy (MOM) group acts as a robust protecting group for a phenol moiety, preventing catalyst poisoning and side reactions during palladium-catalyzed cycles.

This guide synthesizes critical safety data, chemical stability profiles, and handling protocols. Unlike generic SDS documents, this whitepaper integrates the specific chemical behavior of the MOM-ether and boronic acid functionalities to provide a causality-driven safety framework.

Chemical Identity & Properties

The identification of this compound is critical due to the existence of structural isomers (e.g., 3-methoxy-4-methylphenylboronic acid) that lack the acetal-like MOM protection.

| Parameter | Specification |

| Chemical Name | 3-(Methoxymethoxy)-4-methylphenylboronic acid |

| CAS Number | 1451392-25-8 |

| Molecular Formula | C₉H₁₃BO₄ |

| Molecular Weight | 196.01 g/mol |

| Structural Features | Phenyl ring, Boronic acid position 1, MOM-ether position 3, Methyl group position 4 |

| Physical State | Solid (typically white to off-white powder) |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |

Hazard Identification (GHS Classification)

Based on the structural class (phenylboronic acids) and available vendor data, this substance is classified as an Irritant . The hazards stem from the acidity of the boron center and the potential reactivity of the acetal linkage.

GHS Label Elements[4][5]

-

Signal Word: WARNING

-

Pictogram: Exclamation Mark (GHS07)

Hazard Statements (H-Codes)

| Code | Hazard Description | Mechanism of Action |

| H315 | Causes skin irritation | Lewis acidic boron interacts with skin proteins/moisture, causing local dermatitis. |

| H319 | Causes serious eye irritation | Micro-particulates and acidity cause mechanical and chemical conjunctival irritation. |

| H335 | May cause respiratory irritation | Inhalation of dust irritates mucous membranes in the upper respiratory tract. |

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/eye protection/face protection.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[3]

Stability, Reactivity & "Expertise" Layer

This section details the why behind the safety protocols, focusing on the dual functionality of the molecule.

A. Boronic Acid Equilibrium (Dehydration Risk)

Boronic acids are in dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This dehydration is reversible but can alter the stoichiometry of reactions if not accounted for.

-

Implication: The material may appear to have a variable melting point or "waxy" consistency if partially dehydrated. This is not a degradation hazard but a physical property change.

B. The MOM Group (Acid Sensitivity)

The Methoxymethoxy (MOM) group is an acetal (-OCH₂OCH₃). While stable to bases and nucleophiles (ideal for Suzuki coupling), it is highly sensitive to acids .

-

Hazard Mechanism: Contact with strong acids (HCl, TFA) triggers hydrolysis, releasing Formaldehyde (a carcinogen) and the free phenol.

-

Safety Critical: Do not store or process this compound in acidic media unless formaldehyde scavenging protocols are in place.

Visualization: Reactivity & Stability Flow

The following diagram illustrates the stability profile and the consequences of improper handling (Acid exposure).

Caption: Stability logic showing reversible dehydration vs. irreversible hazardous acid hydrolysis releasing formaldehyde.

Safe Handling & Experimental Protocols

Protocol 1: Safe Weighing & Transfer

-

Objective: Minimize dust generation (H335) and prevent moisture absorption (stoichiometry drift).

-

Engineering Control: Use a powder containment hood or a static-free weighing enclosure.

-

PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and a P2/N95 respirator if outside a hood.

Protocol 2: Reaction Setup (Suzuki Coupling Context)

-

Solvent Choice: Use degassed solvents (Dioxane, DMF, or Toluene/Water) to prevent protodeboronation (cleavage of the C-B bond).

-

Base Selection: Inorganic bases (K₂CO₃, Cs₂CO₃) are compatible. Avoid strong Lewis acids which could compromise the MOM group.

-

Quenching: When working up the reaction, avoid acidic washes (e.g., 1M HCl) if retention of the MOM group is desired. If deprotection is the goal, perform it in a closed vessel to contain any formaldehyde byproducts.

Visualization: Safe Handling Workflow

Caption: Step-by-step workflow ensuring personnel safety and chemical integrity during experimental setup.

Emergency Response

| Scenario | Immediate Action | Medical/Safety Rationale |

| Eye Contact | Rinse cautiously with water for 15+ mins.[3][4] Remove contacts. | Boronic acids are acidic; immediate dilution prevents corneal etching. |

| Skin Contact | Wash with soap and water.[3] Remove contaminated clothing.[3] | Lipophilic nature allows skin penetration; soap emulsifies the compound for removal. |

| Inhalation | Move to fresh air.[3] If breathing is difficult, give oxygen. | Dust can cause bronchospasm; fresh air reduces mucosal irritation. |

| Fire | Use Water spray, Alcohol-resistant foam, Dry chemical, or CO₂. | Do not use high-pressure water jets which may scatter the dust. Burning produces Boron oxides (toxic fume). |

Ecological & Disposal Considerations

-

Ecotoxicity: Boron compounds can be phytotoxic in high concentrations. Do not allow to enter drains or water courses.

-

Disposal:

-

Solid State: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle Boron oxides).

-

Aqueous Waste: If mixed with Palladium catalysts, segregate into "Heavy Metal Aqueous Waste" streams.

-

References

-

PubChem. (n.d.). Compound Summary: (3-Methoxy-4-methylphenyl)boronic acid (Structural Analog). National Library of Medicine. Retrieved from [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for MOM group stability and formaldehyde release mechanisms).

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Reference for Boronic acid equilibrium and stability).

Sources

The Strategic Role of the Methoxymethyl (MOM) Group in 4-Methylphenylboronic Acid Derivatives

Executive Summary

In modern medicinal chemistry and drug development, 4-methylphenylboronic acid derivatives are indispensable building blocks for constructing complex biaryl scaffolds via Suzuki-Miyaura cross-coupling[1]. However, when these boronic acids contain unprotected hydroxyl groups, synthetic utility is severely bottlenecked. Free phenols can poison palladium catalysts, undergo undesired competitive etherification, or interfere with organometallic precursor synthesis.

The methoxymethyl (MOM) ether has emerged as the premier protecting group to circumvent these issues. This whitepaper details the causality behind selecting the MOM group, its dual role as a protective shield and a Directed Metalation Group (DMG), and provides self-validating experimental protocols for synthesizing and utilizing MOM-protected 4-methylphenylboronic acids.

Chemical Rationale: Causality Behind the MOM Group

The selection of a protecting group in organoboron chemistry is dictated by the principle of orthogonality. The MOM group is an acetal, rendering it highly stable to strong bases and nucleophiles, yet uniquely susceptible to mild acidic cleavage[2].

The Complex-Induced Proximity Effect (CIPE)

Beyond mere protection, the MOM group actively dictates regiochemistry during the synthesis of the boronic acid itself. Directed ortho-Metalation (DoM) is a powerful technique for functionalizing aromatic rings[3]. The MOM group acts as a potent DMG. The Lewis basic oxygen atoms of the MOM acetal coordinate the Lewis acidic lithium cation of an alkyllithium reagent. This coordination establishes a Complex-Induced Proximity Effect (CIPE), directing deprotonation exclusively to the ortho position relative to the MOM ether[4]. For a substrate like 4-methylphenol, this allows for precise, regioselective borylation at the 2-position without competitive metalation at the benzylic methyl group.

Workflow for DoM and borylation of MOM-protected phenols.

Mechanistic Insights: Suzuki-Miyaura Synergy

During Suzuki-Miyaura cross-coupling, the boronic acid must undergo transmetalation with a palladium(II) intermediate. The MOM group ensures that the electron-rich phenol does not coordinate to the palladium center, which would otherwise stall the catalytic cycle[5]. Because the MOM group is entirely stable to the aqueous basic conditions (e.g., K₂CO₃ in dioxane/H₂O) required to activate the boronic acid, the coupling proceeds with high turnover frequencies.

Suzuki-Miyaura catalytic cycle utilizing MOM-protected boronic acids.

Quantitative Data & Comparative Analysis

To justify the selection of the MOM group over other common protecting groups, we must evaluate their performance across the three critical phases of this workflow: DoM stability, Suzuki coupling stability, and deprotection orthogonality.

Table 1: Comparative Analysis of Protecting Groups for 4-Methylphenylboronic Acid Synthesis

| Protecting Group | Stability to n-BuLi (DoM) | DMG Directing Ability | Stability to Suzuki Base | Deprotection Conditions |

| MOM (Acetal) | Excellent | Strong | Excellent | Mild Acid (HCl/MeOH) |

| Benzyl (Ether) | Moderate (prone to metalation) | Weak | Excellent | Hydrogenation (Pd/C) |

| TBS (Silyl) | Poor (silyl migration) | None | Moderate | Fluoride (TBAF) |

| Acetyl (Ester) | Incompatible (nucleophilic attack) | None | Poor (hydrolyzes in base) | Base (K₂CO₃/MeOH) |

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validating visual or chemical cues to ensure reproducibility.

Protocol 1: Synthesis of 2-(Methoxymethoxy)-4-methylphenylboronic acid via DoM

Objective: Convert 4-methylphenol to a DoM-ready precursor, followed by regioselective borylation.

-

Deprotonation & Protection: Dissolve 4-methylphenol (1.0 equiv) in anhydrous THF at 0 °C. Add NaH (1.2 equiv) portion-wise.

-

Causality & Validation: NaH is a non-nucleophilic base that irreversibly deprotonates the phenol. The evolution of H₂ gas serves as a visual self-validation of active reagent. Complete deprotonation prevents competitive C-alkylation. Add MOM-Cl (1.1 equiv) dropwise and stir for 2 hours.

-

-

Directed ortho-Metalation (DoM): Isolate the resulting MOM-ether and dissolve in anhydrous THF. Cool to -78 °C. Add TMEDA (1.1 equiv) followed by n-BuLi (1.1 equiv).

-

Borylation: After 1 hour of metalation, add triisopropyl borate (B(OiPr)₃) (1.5 equiv) in one rapid portion.

-

Causality: The bulky isopropyl groups prevent over-alkylation (the undesired formation of borinic acids).

-

-

Quench & Isolation: Quench the reaction mixture with saturated aqueous NH₄Cl.

-

Causality: A mild acidic quench is critical; strong mineral acids would prematurely cleave the acid-sensitive MOM acetal[2]. Extract with EtOAc, dry over MgSO₄, and concentrate to yield the protected boronic acid.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling and Orthogonal Deprotection

Objective: Couple the MOM-protected boronic acid with an aryl halide, followed by unmasking the hydroxyl group.

-

Cross-Coupling: Combine the MOM-protected boronic acid (1.2 equiv), aryl bromide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in a degassed 4:1 Dioxane/H₂O mixture. Heat to 90 °C for 12 hours.

-

Causality: The MOM group is highly stable to the basic aqueous conditions of the Suzuki coupling, preventing the hydroxyl from poisoning the Pd catalyst or undergoing undesired etherification[5].

-

-

Deprotection: Isolate the coupled biaryl product via silica gel chromatography. Dissolve the intermediate in methanol and add 3M aqueous HCl. Stir at 50 °C for 2 hours.

-

Causality & Validation: The acetal linkage of the MOM group is selectively hydrolyzed by acid[2]. The reaction is self-validating: the byproduct, dimethoxymethane, is highly volatile and is easily removed under reduced pressure, driving the equilibrium toward complete deprotection and yielding the pure hydroxylated biaryl scaffold.

-

References

- Title: 4-(Methoxymethyl)

- Source: chemie-brunschwig.

- Source: baranlab.

- Source: wikipedia.

- Source: core.ac.

Sources

A Technical Guide to the NMR Spectral Data of 3-Methoxymethoxy-4-methylphenylboronic acid

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 3-Methoxymethoxy-4-methylphenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. We will explore the rationale behind spectral assignments and discuss the experimental nuances critical for the accurate characterization of this and similar organoboron compounds.

Introduction: The Role of a Versatile Building Block

3-Methoxymethoxy-4-methylphenylboronic acid is a valuable synthetic intermediate, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility stems from the presence of a boronic acid moiety, a key functional group for the formation of carbon-carbon bonds, and a substituted aromatic ring that can be incorporated into complex molecular architectures. The methoxymethyl (MOM) group serves as a common protecting group for the phenolic hydroxyl, allowing for selective reactivity at other sites.

Accurate structural verification is paramount to ensure the integrity of subsequent synthetic steps. NMR spectroscopy stands as the most powerful tool for the unambiguous characterization of such molecules in solution. This guide will detail the predicted ¹H and ¹³C NMR spectra, explain the rationale for signal assignment, and discuss practical considerations for data acquisition and interpretation.

Physicochemical Properties & Structure

A summary of the key properties for 3-Methoxymethoxy-4-methylphenylboronic acid is presented below.

| Property | Value |

| IUPAC Name | (3-(Methoxymethoxy)-4-methylphenyl)boronic acid |

| Molecular Formula | C₉H₁₃BO₄ |

| Molecular Weight | 196.01 g/mol |

| Parent CAS Number | 917757-15-4 (for the unprotected phenol)[1] |

The molecular structure, with a numbering scheme for NMR assignment, is illustrated below.

Caption: Molecular structure of 3-Methoxymethoxy-4-methylphenylboronic acid with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

Experimental Protocol: A Self-Validating Approach

Acquiring high-quality NMR data for boronic acids requires careful consideration of the experimental setup.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for boronic acids due to its excellent solvating power for polar compounds and its ability to slow the chemical exchange of the acidic B(OH)₂ protons, sometimes allowing for their observation.

-

Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

-

Data Acquisition: A standard proton experiment is sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of at least 3 seconds.

Spectral Analysis and Interpretation (Predicted)

The predicted ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic, methoxymethyl (MOM), methyl, and boronic acid protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| B(OH)₂ | 7.9 - 8.2 (broad) | s | - | 2H |

| H-2 | 7.45 - 7.55 | d | ~2.0 | 1H |

| H-6 | 7.35 - 7.45 | dd | ~8.0, 2.0 | 1H |

| H-5 | 7.15 - 7.25 | d | ~8.0 | 1H |

| O-CH₂ -O (C₇-H) | 5.15 - 5.25 | s | - | 2H |

| O-CH₃ (C₉-H) | 3.40 - 3.50 | s | - | 3H |

| Ar-CH₃ (C₈-H) | 2.15 - 2.25 | s | - | 3H |

Causality Behind Assignments:

-

Aromatic Protons (H-2, H-5, H-6): The substitution pattern dictates a predictable splitting pattern.

-

H-2 is ortho to the boronic acid group and meta to the MOM ether. It is expected to appear as a doublet due to coupling with H-6.

-

H-6 is ortho to both the boronic acid and the methyl group. It will show coupling to both H-5 (ortho, J ≈ 8.0 Hz) and H-2 (meta, J ≈ 2.0 Hz), resulting in a doublet of doublets.

-

H-5 is ortho to the methyl group and meta to the boronic acid. It will appear as a doublet due to coupling with H-6.

-

-

Methoxymethyl (MOM) Protons (C₇-H₂, C₉-H₃): The MOM group gives rise to two characteristic singlets. The methylene protons (-O-CH₂-O-) typically resonate between 5.1 and 5.3 ppm, while the methoxy protons (-O-CH₃) appear further upfield, around 3.4-3.5 ppm[2][3].

-

Methyl Protons (C₈-H₃): The methyl group attached to the aromatic ring is a singlet and is expected in the typical aromatic methyl region.

-

Boronic Acid Protons (B(OH)₂): These protons are acidic and undergo chemical exchange with residual water in the solvent. This leads to a broad singlet, the position of which is highly dependent on concentration, temperature, and water content[4].

Predicted ¹³C NMR Spectral Data

Experimental Protocol

A standard proton-decoupled ¹³C NMR experiment is used. A sufficient number of scans (typically >1024) is required due to the lower natural abundance of the ¹³C isotope. The spectral width should be set to encompass the range of 0-200 ppm.

Spectral Analysis and Interpretation (Predicted)

The predicted ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 155 - 158 |

| C-4 | 138 - 141 |

| C-6 | 132 - 135 |

| C-1 | 130 - 133 (broad) |

| C-2 | 128 - 131 |

| C-5 | 115 - 118 |

| O-C H₂-O (C₇) | 94 - 96 |

| O-C H₃ (C₉) | 55 - 57 |

| Ar-C H₃ (C₈) | 15 - 17 |

Causality Behind Assignments:

-

Aromatic Carbons (C1-C6):

-

C-3: The carbon bearing the MOM ether will be the most downfield aromatic signal due to the strong deshielding effect of the attached oxygen.

-

C-1: The carbon attached to the boron atom (ipso-carbon) often appears as a broad signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift is typically around 130-135 ppm but can be difficult to resolve[5].

-

The remaining aromatic carbons are assigned based on established substituent chemical shift effects.

-

-

Methoxymethyl (MOM) Carbons (C₇, C₉): These carbons have highly characteristic chemical shifts. The acetal carbon (C₇) is found significantly downfield at ~95 ppm, while the methoxy carbon (C₉) is typically observed around 56 ppm[2][6].

-

Methyl Carbon (C₈): The methyl carbon attached to the aromatic ring will appear at the upfield end of the spectrum, typically between 15 and 20 ppm.

Advanced 2D NMR for Structural Verification

While 1D NMR provides substantial information, 2D NMR experiments are essential for unambiguous assignment and structural confirmation.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment would confirm the coupling relationships between adjacent aromatic protons, clearly showing the correlation between H-5 and H-6, and the weaker meta-coupling between H-6 and H-2.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the definitive assignment of C-2, C-5, C-6, C-7, C-8, and C-9.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall structure. It reveals correlations between protons and carbons that are two or three bonds away.

The following diagram illustrates the key expected HMBC correlations that would validate the structure.

Caption: Key expected HMBC correlations for structural confirmation.

Experimental Challenges & Troubleshooting

Boroxine Formation

A primary challenge in the characterization of boronic acids is their propensity to form cyclic anhydrides known as boroxines, especially upon standing or during concentration.

Caption: Equilibrium between a boronic acid and its corresponding boroxine.

The presence of boroxine will result in a second set of signals in both ¹H and ¹³C NMR spectra, complicating analysis. To minimize boroxine formation, samples should be analyzed promptly after preparation, and anhydrous solvents should be used where possible. The equilibrium can often be shifted back to the boronic acid by adding a small amount of water.

¹¹B NMR Spectroscopy

For a more direct probe of the boron environment, ¹¹B NMR spectroscopy can be employed. The sp²-hybridized boron of a boronic acid typically gives a broad signal in the range of δ 28-34 ppm, while the sp³-hybridized boron of a boronate ester or a boroxine appears further upfield[4][7]. This technique can be invaluable for studying equilibria and confirming the state of the boron species in solution[8].

Conclusion

The NMR spectral data of 3-Methoxymethoxy-4-methylphenylboronic acid can be reliably predicted based on fundamental principles and data from analogous compounds. The key spectral signatures include a characteristic three-proton system in the aromatic region, two distinct singlets for the MOM protecting group, and a singlet for the aryl-methyl group. The broad, exchangeable protons of the boronic acid moiety are also a key feature. For definitive structural proof, a suite of 2D NMR experiments (COSY, HSQC, and HMBC) is indispensable. Awareness of potential complications, such as boroxine formation, is crucial for accurate interpretation and ensures the high fidelity of this versatile synthetic building block.

References

-

ResearchGate. 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Available at: [Link]

-

Anslyn, E. V., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

-

Klüfers, P., et al. (2009). Boronic acid mono- and diesters of the aldopentoses. Carbohydrate Research. Available at: [Link]

-

Moore, B. S., et al. (2022). Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds. ACS Publications. Available at: [Link]

-

Napolitano, J. G., et al. (2025). Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. Organic Letters. Available at: [Link]

-

Chen, Y.-T., et al. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available at: [Link]

-

Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Available at: [Link]

-

Antenucci, A., et al. A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Available at: [Link]

- Kocienski, P. J. Protecting Groups. Thieme.

-

Gajda, M., et al. (2018). 17O NMR studies of boronic acids and their derivatives. RSC Publishing. Available at: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

Prakash, G. K. S., et al. Calculated 11B–13C NMR chemical shift relationship in hypercoordinate methonium and boronium ions. PNAS. Available at: [Link]

-

Oikawa, M., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Available at: [Link]

-

PubChem. (3-Methoxy-4-methylphenyl)boronic acid. Available at: [Link]

-

Organic Chemistry Portal. MOM Ethers. Available at: [Link]

Sources

- 1. (3-Methoxy-4-methylphenyl)boronic acid | C8H11BO3 | CID 24901778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. MOM Ethers [organic-chemistry.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]

Methodological & Application

Application Note: Synthesis of Biaryl Compounds using MOM-Protected Boronic Acids

Executive Summary

The synthesis of biaryl phenols is a cornerstone in the development of pharmacophores, liquid crystals, and natural products.[1] However, the direct Suzuki-Miyaura coupling of free hydroxyphenylboronic acids is often plagued by catalyst poisoning, low solubility, and competitive protodeboronation.

This guide details a robust protocol using Methoxymethyl (MOM) ether protection to mask the phenolic moiety during palladium-catalyzed coupling. The MOM group offers a unique strategic advantage: it is stable under the basic conditions of the Suzuki cycle yet readily cleaved under mild acidic conditions, delivering high yields of the target biaryl phenols.

Strategic Rationale: Why MOM Protection?

The Challenge of Free Phenols

Direct coupling of free phenolic boronic acids presents three mechanistic hurdles:

-

Catalyst Poisoning: Phenoxides generated by the basic conditions required for transmetalation can coordinate tightly to electrophilic Pd(II) species, arresting the catalytic cycle.

-

Electronic Deactivation: The electron-rich nature of the phenoxide anion increases the propensity for protodeboronation, a major side reaction that consumes the boronic acid.

-

Solubility Issues: Free polyphenols often exhibit poor solubility in non-polar organic solvents (e.g., toluene) favored for high-turnover coupling.

The MOM Solution

The Methoxymethyl (MOM) group (

-

Orthogonality: It is stable to the bases (carbonates, phosphates) and nucleophiles used in cross-coupling.

-

Electronic Modulation: It converts the strongly donating phenoxide (

) into a moderately donating ether ( -

Deprotection Efficiency: Post-coupling removal is quantitative using mild acid, avoiding harsh conditions that could isomerize the biaryl axis or degrade other functional groups.

Workflow Visualization

The following diagram outlines the logical flow from starting material selection through coupling and final deprotection.

Figure 1: Strategic workflow for the synthesis of biaryl phenols via MOM-protected intermediates.

Detailed Experimental Protocols

Step 1: Handling MOM-Protected Boronic Acids

Note: While many MOM-protected boronic acids (e.g., 4-(methoxymethoxy)phenylboronic acid) are commercially available, they can be synthesized from the corresponding phenolic boronic ester using MOMCl and DIPEA in DCM.

Safety Warning: Chloromethyl methyl ether (MOMCl) is a known human carcinogen. All manipulations involving MOMCl must be performed in a well-ventilated fume hood with appropriate PPE.

Step 2: Suzuki-Miyaura Coupling Protocol

This protocol is optimized for coupling 4-(methoxymethoxy)phenylboronic acid with aryl bromides.

Reagents:

-

MOM-protected boronic acid (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Procedure:

-

Setup: Charge a reaction vial with the Aryl Bromide (1.0 mmol), MOM-Boronic Acid (1.2 mmol), and Pd catalyst (0.05 mmol).

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed DME (4 mL) and 2.0 M aqueous

(1.5 mL) via syringe. -

Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor conversion by TLC or LC-MS.

-

Checkpoint: The MOM group is stable; look for the disappearance of the aryl halide.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over

, filter, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc). The MOM-protected biaryl is typically less polar than the free phenol product.

Step 3: Deprotection (MOM Cleavage)

Two methods are provided based on substrate sensitivity.

Method A: Standard Acidic Hydrolysis (Robust Substrates)

-

Dissolve the MOM-biaryl intermediate in MeOH (0.1 M).

-

Add 6M HCl (10 equiv) or concentrated HCl (catalytic drops if heating).

-

Stir at 50 °C for 1–3 hours.

-

Observation: The reaction is clean; the byproduct is formaldehyde (volatile) and methanol.

-

Concentrate and purify if necessary.

Method B: Mild Cleavage (Acid-Sensitive Substrates)

-

Dissolve the substrate in dry DCM at 0 °C.

-

Add Trifluoroacetic acid (TFA) (10–20% v/v).

-

Stir at 0 °C to RT for 1 hour.

-

Quench with saturated

.[2]

Case Study Analysis

Target: Synthesis of 4'-methoxy-[1,1'-biphenyl]-4-ol (Biaryl Phenol) Reference: Natural Product Reports [1] and Benchchem Application Notes [2].

In the total synthesis of isoflavonoids, the coupling of 4-(methoxymethoxy)phenylboronic acid with an aryl iodide was utilized to construct the biaryl core.

| Parameter | Condition / Result |

| Coupling Partner | 4-iodo-aryl species |

| Boronic Species | 4-(methoxymethoxy)phenylboronic acid |

| Catalyst System | |

| Yield (Step 1) | 84% (MOM-protected biaryl) |

| Deprotection | 3M HCl in MeOH, reflux |

| Final Yield | 92% (Free phenol) |

Insight: The use of the MOM group prevented the formation of palladium-phenoxide aggregates, which are known to reduce turnover numbers (TON) in this specific catalytic cycle.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Protodeboronation | Boronic acid instability in hot aqueous base. | Switch to anhydrous conditions: |

| Homocoupling | Oxidative coupling of boronic acids.[3] | Ensure rigorous degassing of solvents. Reduce catalyst loading or switch to |

| Incomplete Deprotection | Steric hindrance around the MOM group. | Increase temperature to reflux (Method A) or use |

| Low Yield (Coupling) | Catalyst poisoning by impurities. | Recrystallize the MOM-boronic acid before use. Ensure the MOM protection step removed all free phenol. |

References

-

Total synthesis of isoflavonoids . Natural Product Reports, 2025.

-

Suzuki-Miyaura Coupling of 1-Bromo-2-((methoxymethoxy)methyl)benzene . Benchchem Application Note.

-

Chemoselective Transformations of Aromatic Methoxymethyl Ethers . National Institutes of Health (PMC).

-

MOM Protecting Group: Mechanism & Procedures . Total Synthesis.

Sources

Strategic MOM Deprotection Following Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Context

The Methoxymethyl (MOM) ether is a cornerstone protecting group in biaryl synthesis due to its robust orthogonality. It remains inert under the basic, palladium-catalyzed conditions of the Suzuki-Miyaura coupling (

However, the transition from a hydrophobic, Pd-rich reaction mixture to a deprotection environment presents three specific challenges often overlooked in standard textbooks:

-

Biaryl Solubility: The coupled product is often significantly more lipophilic than the starting materials, rendering standard methanolic deprotection conditions ineffective due to precipitation.

-

Chemosensitivity: Biaryls with electron-rich rings are susceptible to electrophilic aromatic substitution or acid-catalyzed rearrangement during harsh deprotection.

-

Palladium Trapping: Free phenols generated in situ are excellent ligands for residual Palladium (Pd), leading to colored impurities that are difficult to purge.

This guide details three validated protocols ranging from robust acidic hydrolysis to mild, neutral cleavage, ensuring high yields and purity.

Decision Matrix: Selecting the Right Protocol

Do not default to concentrated HCl. Analyze your substrate using the logic flow below to prevent decomposition.

Figure 1: Decision tree for selecting MOM deprotection conditions based on substrate functionality and solubility.

Detailed Protocols

Method A: Modified Standard Acidic Hydrolysis (HCl/MeOH/THF)

Best For: Robust substrates, scale-up, and cost-efficiency. Mechanism: Specific acid catalysis forming an oxocarbenium ion intermediate.

The Solubility Modification: Standard protocols use HCl in MeOH. However, biaryl MOM ethers often precipitate in pure MeOH, stalling the reaction. We introduce THF to maintain homogeneity.

Protocol:

-

Dissolution: Dissolve the crude Suzuki product (1.0 equiv) in THF (

). -

Dilution: Add Methanol (

). The final solvent ratio should be 1:1 THF:MeOH. -

Acidification: Add concentrated HCl (

, 5–10 equiv) dropwise.-

Note: A large excess is required because the oxocarbenium equilibrium is unfavorable.

-

-

Heating: Heat to

for 2–4 hours. Monitor by TLC/LCMS.-

Endpoint: Look for the disappearance of the MOM signal (

ppm and

-

-

Workup (Crucial for Pd Removal):

Method B: The Vedejs Protocol (CBr / -PrOH)

Best For: Acid-sensitive substrates (e.g., presence of Boc groups, silyl ethers) and "greasy" lipophilic biaryls.

Mechanism: In situ generation of HBr in low concentrations via solvolysis of CBr

Protocol:

-

Setup: Dissolve the MOM ether (1.0 equiv) in isopropyl alcohol (

-PrOH) (-

Note:

-PrOH is essential; it acts as the nucleophile to trap the formaldehyde equivalent.

-

-

Reagent: Add Carbon Tetrabromide (

, 0.1 to 0.5 equiv). This is catalytic.[1][2][3][5] -

Activation: Reflux (

) for 1–3 hours.-

Observation: The reaction mixture typically remains colorless to light yellow.

-

-

Workup:

-

Cool to RT.

-

Evaporate volatiles directly (rotary evaporator).

-

The residue is often pure enough for chromatography without aqueous extraction.

-

Method C: Lewis Acid Cleavage (TMSBr)

Best For: Highly acid-sensitive molecules, low-temperature requirements, and anhydrous conditions. Mechanism: Silicon-assisted ether cleavage. The Silicon "philicity" for oxygen drives the formation of a silyl ether intermediate, which is then hydrolyzed.

Protocol:

-

Conditions: Flame-dry glassware. Under Nitrogen/Argon.

-

Solvent: Dissolve substrate in anhydrous DCM (

). Cool to -

Addition: Add Trimethylsilyl Bromide (TMSBr, 3.0 equiv) dropwise.

-

Caution: Fuming reagent.

-

-

Execution: Stir at

for 1 hour, then warm to RT. -

Quench: Pour into a rapidly stirring mixture of sat.

and ice.-

Chemistry: This hydrolysis step cleaves the intermediate silyl ether to the phenol.

-

Mechanistic Insight: Why Method C Works on Aromatics

Unlike aliphatic MOM ethers, aromatic MOM ethers (biaryls) processed with silyl reagents often pass through a stable silyl-ether intermediate before hydrolysis.

Figure 2: Mechanistic pathway of TMSBr mediated deprotection. Note that water is required in the workup to reveal the phenol.

Comparative Data & Compatibility

| Feature | Method A (HCl/THF) | Method B (CBr | Method C (TMSBr) |

| Reagent Cost | Low | Low | High |

| Acid Strength | High (pH < 1) | Neutral/Mild (In situ HBr) | Lewis Acid |

| Boc Tolerance | Poor (Cleaves Boc) | Excellent | Moderate (Temp dependent) |

| TBS/TIPS Tolerance | Poor | Good | Poor (Cleaves Silyl) |

| Reaction Time | 2–18 h | 1–3 h | 0.5–2 h |

| Purification | Extraction required | Evaporation often sufficient | Extraction required |

Troubleshooting & Optimization

Issue: Incomplete Deprotection

-

Cause: The biaryl product has precipitated out of the reaction solution.

-

Fix: Switch to Method A but increase the THF ratio to 2:1 (THF:MeOH) or use 1,4-Dioxane as the solvent.

Issue: "Black" Product after Workup

-

Cause: Palladium form the Suzuki coupling has chelated to the newly formed free phenol/hydroxyl.

-

Fix: Do not rely on column chromatography alone. Perform a wash with 5% Sodium Diethyldithiocarbamate or use a solid-supported scavenger (e.g., QuadraPure™ TU) during the neutralization step of the deprotection.

Issue: Side Reactions (Michael Addition)

-

Context: If your biaryl contains an enone or acrylate.

-

Warning: Methanolic HCl can cause the solvent (MeOH) to add into the Michael acceptor (See Zampanolide synthesis case study).

-

Fix: Use Method B (CBr

) or replace MeOH with a non-nucleophilic solvent mixture (e.g., Acetone/Water with PPTS).

References

-

Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[6] Chem. Rev.1995 , 95, 2457–2483. [Link]

-

Vedejs, E.; Lin, S. "A Method for Mild, Neutral Cleavage of MOM Ethers." J. Org. Chem.1994 , 59, 1602–1603.[7] (Original description of the CBr4/iPrOH method).

-

Hwu, J. R.; Jain, M. L.; Tsay, S. C.; Hakimelahi, G. H. "CBr4-Photoirradiation Protocol for Chemoselective Deprotection." Tetrahedron Lett.[6]1996 , 37, 2035.

-

Fujioka, H. et al. "Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf." Chem. Commun.[6]2010 , 46, 7554-7556. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. MOM Ethers [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Note: Precision Arylation of 3-Methoxymethoxy-4-methylphenylboronic Acid

Executive Summary & Scope

This technical guide details the optimized protocols for the Palladium-catalyzed arylation (Suzuki-Miyaura coupling) of 3-Methoxymethoxy-4-methylphenylboronic acid . This substrate serves as a critical "masked" phenol building block in the synthesis of biaryl natural products and kinase inhibitors.

While the ortho-methyl group provides necessary steric bulk for biological activity, the electron-rich nature of the ring (conferred by the MOM-ether and methyl group) makes this substrate highly susceptible to protodeboronation . This guide prioritizes reaction conditions that maximize the rate of transmetallation over the rate of hydrolytic deboronation.

Key Chemical Challenges

| Feature | Implication for Protocol |

| Electron-Rich Ring | Increases nucleophilicity but significantly heightens risk of protodeboronation (C-B bond cleavage). |

| MOM Protection | Stable to basic Suzuki conditions; labile to acidic workups. Requires buffered quench. |

| Steric Profile | C2/C6 positions are unsubstituted, allowing facile transmetallation, but the C4-Methyl exerts remote electronic effects. |

Mechanistic Insight & Catalyst Selection

To achieve high yields (>85%), the catalytic cycle must be tuned to favor the reductive elimination of the biaryl product over the protolytic cleavage of the boronic acid.

The Protodeboronation Trap

Electron-rich boronic acids form "ate" complexes (boronates) rapidly in base. However, these boronates can undergo ipso-protonation by water or alcohols, releasing the boronic acid moiety as boric acid and the arene as a byproduct (3-methoxymethoxytoluene).

Prevention Strategy:

-

High Catalyst Activity: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate the oxidative addition and transmetallation steps.

-

Phase Transfer: Utilize biphasic systems (Toluene/Water) to keep the boronic acid in the organic phase until the moment of reaction.

-

Anhydrous Bases: For highly sensitive substrates, switch to anhydrous bases (K3PO4) in dry solvents (Dioxane).

Catalytic Cycle Visualization

The following diagram illustrates the competitive pathways between productive coupling and destructive deboronation.

Figure 1: Catalytic cycle highlighting the critical branch point at the Boronate complex. Fast transmetallation is required to outcompete protodeboronation.

Experimental Protocols

Protocol A: Standard High-Throughput Conditions

Best for: Initial screening, aryl bromides, and robust substrates.

Reagents:

-

Substrate: 3-Methoxymethoxy-4-methylphenylboronic acid (1.2 equiv)

-

Electrophile: Aryl Bromide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)

-

Base: K2CO3 (2.0 M aqueous, 3.0 equiv)

-

Solvent: 1,4-Dioxane (Degassed)

Procedure:

-

Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), and Pd(dppf)Cl2 (0.03 mmol).

-

Evacuate and backfill with Nitrogen (3x).

-

Add degassed 1,4-Dioxane (4 mL) and 2.0 M K2CO3 (1.5 mL).

-

Seal and heat to 90°C for 4-16 hours.

-

QC Check: Monitor by HPLC. If deboronation >10%, switch to Protocol B.

Protocol B: "Buchwald" Conditions for Hindered/Challenging Electrophiles

Best for: Aryl chlorides, sterically hindered partners, or substrates prone to rapid deboronation.

Rationale: The XPhos ligand creates a highly active catalyst that couples the substrate faster than water can hydrolyze the C-B bond.

Reagents:

-

Catalyst: XPhos Pd G2 (2 mol%)

-

Base: K3PO4 (Tribasic Potassium Phosphate, 0.5 M aqueous, 3.0 equiv)

-

Solvent: THF / Water (10:1)

Procedure:

-

Dissolve Aryl Chloride (1.0 equiv) and Boronic Acid (1.3 equiv) in THF.

-

Add XPhos Pd G2 precatalyst.

-

Add the aqueous K3PO4 solution.

-

Stir vigorously at 40-60°C . (Note the lower temperature preserves the catalyst and substrate).

-

Reaction is typically complete within 1-2 hours.

Workup & Palladium Scavenging (Critical)

For pharmaceutical applications, residual Pd must be <10 ppm.[1] The MOM group is acid-sensitive; therefore, acidic washes (e.g., 1M HCl) must be avoided during the initial workup.

Scavenging Workflow

Figure 2: Optimized workflow for Palladium removal using functionalized silica scavengers.

Detailed Scavenging Steps:

-

Partition: Dilute reaction with Ethyl Acetate. Wash with 5% NaHCO3 (Do not use acid). Separate organic layer.[2]

-

Scavenge: Add SiliaMetS® Thiol or Si-TMT (0.5 eq relative to Pd loading).

-

Incubate: Stir at 50°C for 2 hours.

-

Filter: Pass through a Celite/pad or 0.45 µm filter to remove the scavenger resin.

-

Analysis: Test aliquot via ICP-MS. Target: <20 ppm.

Analytical Specifications

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV @ 254 nm and 280 nm.

Retention Time Markers (Approximate):

-

t = 2.5 min: Boric Acid (degradation product - usually void volume).

-

t = 4.2 min: Protodeboronated Arene (3-methoxymethoxytoluene).

-

t = 5.8 min: Target Boronic Acid (Broad peak due to boroxine equilibrium).

-

t = 7.5 min: Biaryl Product.

NMR Validation (1H NMR, 400 MHz, CDCl3)

-

MOM Group: Look for the characteristic singlet at ~3.45 ppm (OCH3) and singlet at ~5.20 ppm (OCH2O).

-

Methyl Group: Singlet at ~2.2-2.3 ppm.

-

Boronic Acid: Broad singlet (OH) often invisible or variable depending on water content; best confirmed by disappearance of B-OH in product.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

-

Cox, P. A., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7, 34959-34962.[3]

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

-

Biotage Application Note. (2023). How to Remove Palladium in three easy steps.

Sources

Application Note: Overcoming Steric Hindrance in Methylphenylboronic Acid Couplings

Topic: Reaction Optimization for Sterically Hindered Methylphenylboronic Acids Content Type: Application Note & Protocol Guide Audience: Senior Researchers and Medicinal Chemists

Executive Summary

The Suzuki-Miyaura cross-coupling of sterically hindered methylphenylboronic acids (e.g., o-tolyl, 2,6-dimethylphenyl) presents a distinct challenge in medicinal chemistry. The primary failure mode is not catalyst deactivation, but rather protodeboronation —the hydrolytic cleavage of the C–B bond before the cross-coupling event can occur.

This guide details the mechanistic bottlenecks specific to methylated boronic acids and provides a validated optimization workflow. We prioritize the use of dialkylbiaryl phosphine ligands (Buchwald ligands) and specific base/solvent architectures to accelerate transmetalation while suppressing deboronation.

Mechanistic Insight: The "Race Against Time"

To optimize these reactions, one must understand the kinetic competition occurring in the flask.

The Steric Bottleneck

In standard Suzuki couplings, transmetalation is often the rate-determining step (RDS). For sterically hindered substrates (like 2,6-dimethylphenylboronic acid), the bulky ortho-methyl groups physically obstruct the approach of the boronate species to the palladium(II) center.

The Protodeboronation Trap

While the boronate waits to transmetalate, it is vulnerable. The base required to activate the boronic acid (forming the boronate Ar-B(OH)3-) also catalyzes its destruction.

-

Mechanism: Hydroxide or water attacks the Lewis-acidic boron. In di-ortho-substituted systems, steric strain relief accelerates the cleavage of the C–B bond, releasing the arene (Ar-H) and boric acid.

-

The Paradox: You need base to activate the coupling, but that same base destroys your starting material.

Diagram 1: Kinetic Competition in Hindered Systems

The following diagram illustrates the divergent pathways. Success depends on making

Figure 1: The Kinetic Fork. Optimization aims to accelerate the Green pathway (Transmetalation) before the Red pathway (Protodeboronation) consumes the substrate.

Optimization Strategy: The Three Pillars

A. Ligand Selection: The "Buchwald" Advantage

Standard ligands like

-

Electron-rich: To facilitate oxidative addition of the halide partner.

-

Bulky: To force the formation of a monoligated Pd(0) species (

), which creates an open coordination site necessary for the bulky boronic acid to approach.

Recommended Ligands:

-

SPhos: The "Gold Standard" for stability and general hindered coupling.

-

XPhos: Excellent for aryl chlorides and heteroaryl systems.[1]

-

RuPhos: Preferred if the coupling partner is an electron-poor aryl halide.

B. Base & Solvent Architecture

-

The Solvent: Use a biphasic system (Toluene/Water) or Dioxane/Water. The water is necessary for the solubility of inorganic bases, but excessive water promotes deboronation.

-

The Base: Potassium Phosphate (

) is superior to Carbonates (

C. Concentration Control

High concentrations of boronic acid lead to higher local pH and aggregation. Running dilute (0.1 M - 0.2 M) or adding the boronic acid slowly (via syringe pump) can mitigate side reactions.

Experimental Protocols

Protocol 1: Microscale High-Throughput Screen (HTS)

Use this protocol to identify the best ligand/base combination for a new NCE (New Chemical Entity).

Scale: 50 µmol | Vessel: 1 mL shell vials or 96-well block

-

Stock Solutions: Prepare 0.1 M stock solutions of the Aryl Halide and Boronic Acid in Toluene or Dioxane.

-

Catalyst Loading: Prepare a stock solution of Pd(OAc)₂ and Ligand (1:2 ratio) in the solvent. Pre-stir for 5 mins to form the active complex.

-

Dispensing:

-

Add 500 µL Aryl Halide stock (50 µmol).

-

Add 750 µL Boronic Acid stock (75 µmol, 1.5 equiv).

-

Add Catalyst stock (2.5 µmol Pd, 5 mol%).

-

-

Base Addition: Add solid base directly to vials (100 µmol, 2 equiv).

-

Base A:

(finely ground) + 50 µL -

Base B:

(anhydrous) - Note: Use for extremely acid-sensitive substrates.

-

-

Reaction: Seal and heat to 100°C for 12 hours.

-

Analysis: Filter through a celite/silica plug, elute with EtOAc, and analyze via UPLC-MS.

Protocol 2: Optimized Batch Synthesis (Scale-Up)

The "Workhorse" Protocol for 2,6-dimethylphenylboronic acid derivatives.

Target Scale: 1.0 mmol

| Reagent | Equivalents | Amount |

| Aryl Bromide/Chloride | 1.0 | 1.0 mmol |

| Methylphenylboronic Acid | 1.5 - 2.0* | 1.5 - 2.0 mmol |

| Pd(OAc)₂ | 0.02 (2 mol%) | 4.5 mg |

| SPhos | 0.04 (4 mol%) | 16.4 mg |

| K₃PO₄ (Tribasic) | 3.0 | 636 mg |

| Toluene | Solvent | 4.0 mL |

| Water | Co-Solvent | 0.4 mL (10% v/v) |

*Note: Higher equivalents of boronic acid are used to compensate for inevitable protodeboronation.

Step-by-Step Procedure:

-

Catalyst Pre-formation: In a small vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of Toluene. Stir at room temperature for 10 minutes until the solution turns a rich orange/yellow. Why? This ensures the active L-Pd(0) species is formed before encountering the substrate.

-

Main Vessel Setup: To a 20 mL reaction vial (with a heavy magnetic stir bar), add the Aryl Halide, Boronic Acid, and solid

. -

Solvent Addition: Add the remaining Toluene (3 mL) and the Water (0.4 mL).

-